Cas no 1105191-47-6 (3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid)

3-Oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a carboxylic acid functional group at the 7-position. This structure confers potential utility as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of the phenyl and propyl substituents enhances lipophilicity, potentially improving membrane permeability in drug design. The carboxylic acid moiety allows for further derivatization, enabling the formation of esters, amides, or salts to fine-tune physicochemical properties. Its rigid fused-ring system may contribute to binding selectivity in medicinal chemistry applications. The compound's synthetic versatility makes it a valuable scaffold for research in small-molecule therapeutics.
3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid structure
1105191-47-6 structure
Product Name:3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
CAS No:1105191-47-6
MF:C16H15N3O3
MW:297.308603525162
MDL:MFCD11986689
CID:5047133
PubChem ID:33677916
Update Time:2025-05-24

3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
    • 3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxylic acid
    • 3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
    • MDL: MFCD11986689
    • Inchi: 1S/C16H15N3O3/c1-2-8-18-9-12-14(13(10-18)16(21)22)17-19(15(12)20)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3,(H,21,22)
    • InChI Key: RKAIQZFHMHMAEQ-UHFFFAOYSA-N
    • SMILES: O=C1C2=CN(C=C(C(=O)O)C2=NN1C1C=CC=CC=1)CCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 585
  • XLogP3: 2.2
  • Topological Polar Surface Area: 73.2

3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid Pricemore >>

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Additional information on 3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Introduction to 3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS No. 1105191-47-6)

3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid, identified by its CAS number 1105191-47-6, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the pyrazolo[4,3-c]pyridine scaffold, a class of molecules known for their diverse biological activities and structural versatility. The presence of a carboxylic acid functional group at the 7-position and a phenyl ring at the 2-position introduces unique chemical and biological characteristics that make this compound a promising candidate for further investigation.

The synthesis and characterization of 3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid have been subjects of extensive research, particularly in the development of novel therapeutic agents. The pyrazolo[4,3-c]pyridine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. The specific substitution pattern in this compound, including the propyl group at the 5-position and the oxo group at the 3-position, contributes to its unique pharmacophore and may influence its binding affinity to biological targets.

Recent studies have highlighted the importance of optimizing the substitution patterns on the pyrazolo[4,3-c]pyridine scaffold to enhance biological activity. For instance, modifications at the 2-, 5-, and 7 Positions can significantly alter the pharmacokinetic and pharmacodynamic properties of these compounds. The carboxylic acid moiety at the 7-position not only provides a site for further functionalization but also contributes to the compound's solubility and bioavailability. This makes 3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid an attractive candidate for drug development.

In terms of biological activity, preliminary studies suggest that 3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The phenyl ring at the 2-position is known to enhance binding interactions with biological targets, while the propyl group at the 5-position may contribute to metabolic stability. These features make this compound a promising lead for further exploration in drug discovery.

The structural complexity of 3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid also presents opportunities for derivatization and optimization. Medicinal chemists often employ structure-based drug design strategies to modify these compounds and improve their biological activity. For example, replacing or altering the propyl group at the 5-position could lead to new derivatives with enhanced potency or selectivity. Similarly, modifications at the 7-position could provide additional sites for bioconjugation or prodrug development.

Advances in computational chemistry have also played a crucial role in understanding the pharmacological properties of 3-oxo-2 phenyl -5 propyl -2 H , 3 H , 5 H - pyrazolo [4 , 3 c ] pyridine -7 carboxylic acid . Molecular docking studies have been used to predict binding interactions with target proteins and enzymes. These computational approaches can help identify key residues involved in binding and guide the design of more effective derivatives. Additionally, quantum mechanical calculations have been employed to understand electronic properties and reactivity patterns.

The synthesis of CAS No.1105191 -47 -6 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as oxidation or reduction. The use of advanced synthetic techniques such as flow chemistry has also been explored to improve scalability and efficiency.

In conclusion,CAS No .1105191 -47 -6 represents an intriguing compound with potential therapeutic applications . Its unique structural features make it a valuable scaffold for further medicinal chemistry investigations . By leveraging recent advances in drug discovery technologies , researchers can explore new derivatives with improved biological activity . As our understanding of molecular interactions continues to evolve , compounds like CAS No .1105191 -47 -6 are likely to play an important role in developing novel therapeutic agents .

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